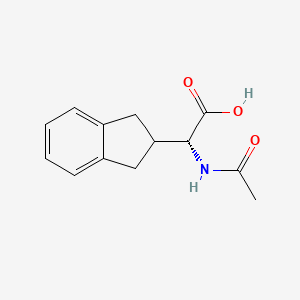
(R)-2-Acetamido-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
Description
(R)-2-Acetamido-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.267. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
AC-D-ALPHA-INDANYLGLYCINE, also known as (2R)-2-acetamido-2-(2,3-dihydro-1H-inden-2-yl)acetic acid or ®-2-Acetamido-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, is an organic compound . This compound is of interest due to its potential biological activities The following sections provide a hypothetical overview based on the general properties of similar compounds.
Target of Action
The specific targets of AC-D-ALPHA-INDANYLGLYCINE are currently unknown. Indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These targets could potentially include various enzymes, receptors, and transport proteins.
Mode of Action
Similar compounds often interact with their targets by binding to active sites or allosteric sites, thereby modulating the function of the target protein .
Biochemical Pathways
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Pharmacokinetics
The compound’s solubility, molecular weight, and structure would likely influence its bioavailability .
Result of Action
Based on the biological activities of similar compounds, it could potentially modulate a variety of cellular processes .
Biochemical Analysis
Biochemical Properties
AC-D-ALPHA-INDANYLGLYCINE plays a significant role in biochemical reactions, particularly in the context of proteomics research. This compound interacts with various enzymes and proteins, influencing their activity and stability. One of the key interactions of AC-D-ALPHA-INDANYLGLYCINE is with proteases, where it acts as a substrate or inhibitor, depending on the specific enzyme involved. The indanyl group in the compound’s structure allows it to fit into the active site of certain enzymes, thereby modulating their activity .
Cellular Effects
The effects of AC-D-ALPHA-INDANYLGLYCINE on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. In particular, AC-D-ALPHA-INDANYLGLYCINE has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization. Additionally, it can modulate cell signaling pathways by interacting with key signaling proteins, thereby influencing cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, AC-D-ALPHA-INDANYLGLYCINE exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating them. This binding is facilitated by the indanyl group, which provides a unique structural fit. Furthermore, AC-D-ALPHA-INDANYLGLYCINE can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of AC-D-ALPHA-INDANYLGLYCINE can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that AC-D-ALPHA-INDANYLGLYCINE can have sustained effects on cellular function, particularly in in vitro settings. The compound’s stability must be carefully monitored to ensure consistent results .
Dosage Effects in Animal Models
The effects of AC-D-ALPHA-INDANYLGLYCINE vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolism. At higher doses, AC-D-ALPHA-INDANYLGLYCINE can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
AC-D-ALPHA-INDANYLGLYCINE is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux and metabolite levels, particularly in pathways related to amino acid metabolism and energy production. Enzymes such as aminotransferases and dehydrogenases are known to interact with AC-D-ALPHA-INDANYLGLYCINE, leading to changes in their activity and the overall metabolic profile of the cell .
Transport and Distribution
Within cells and tissues, AC-D-ALPHA-INDANYLGLYCINE is transported and distributed through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. The transport and distribution of AC-D-ALPHA-INDANYLGLYCINE are crucial for its biological activity, as they determine the concentration of the compound at its site of action .
Subcellular Localization
The subcellular localization of AC-D-ALPHA-INDANYLGLYCINE is an important aspect of its function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a role in this localization process. For example, AC-D-ALPHA-INDANYLGLYCINE may be localized to the mitochondria, where it can influence energy production and metabolic processes .
Properties
IUPAC Name |
(2R)-2-acetamido-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8(15)14-12(13(16)17)11-6-9-4-2-3-5-10(9)7-11/h2-5,11-12H,6-7H2,1H3,(H,14,15)(H,16,17)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEDTAFHZQIEFB-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1CC2=CC=CC=C2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](C1CC2=CC=CC=C2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401188467 | |
| Record name | 1H-Indene-2-acetic acid, α-(acetylamino)-2,3-dihydro-, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401188467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179185-77-4 | |
| Record name | 1H-Indene-2-acetic acid, α-(acetylamino)-2,3-dihydro-, (R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179185-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indene-2-acetic acid, α-(acetylamino)-2,3-dihydro-, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401188467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indene-2-acetic acid, α-(acetylamino)-2,3-dihydro-, (R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


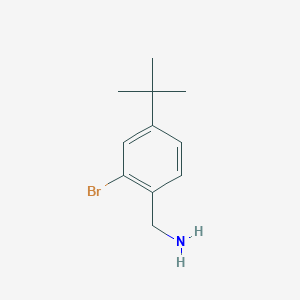
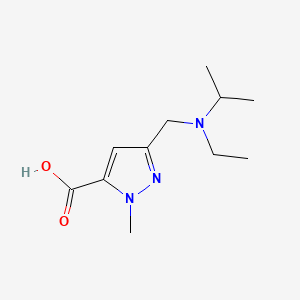
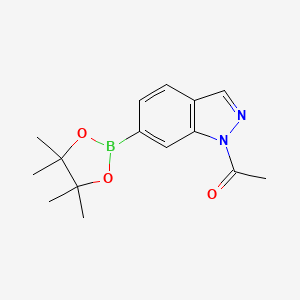
![6-Methoxy-1H-pyrazolo[4,3-C]pyridine](/img/structure/B581789.png)

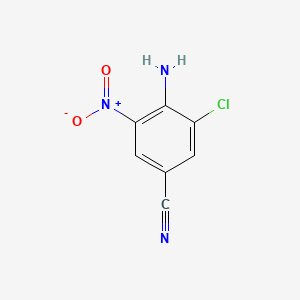

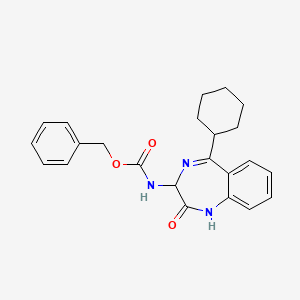
![(2S)-1-[4-[5-methyl-2-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]-9-oxa-3,6,13-triazatricyclo[8.4.0.02,6]tetradeca-1(14),2,4,10,12-pentaen-12-yl]pyrrolidine-2-carboxamide](/img/structure/B581799.png)
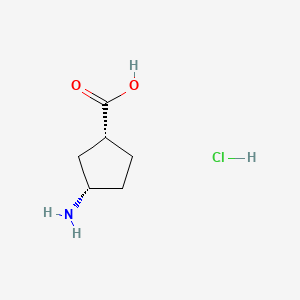
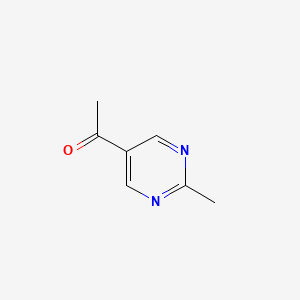
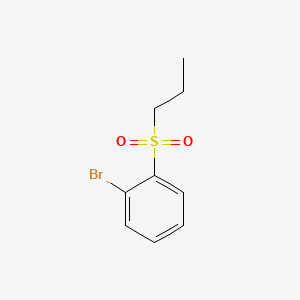

![N-[(2R)-2-Amino-2-phenylethyl]aniline](/img/structure/B581807.png)
